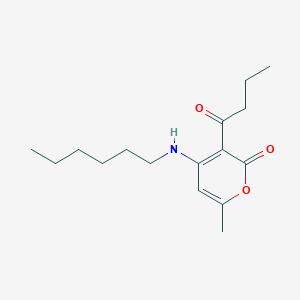![molecular formula C16H24N2O3S B4807879 3,3-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4807879.png)
3,3-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE
Overview
Description
3,3-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenylsulfonyl group and a butanone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-(phenylsulfonyl)piperazine with 3,3-dimethyl-1-butanone under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the butanone moiety.
Reduction: Reduction reactions may target the carbonyl group in the butanone moiety.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3,3-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals targeting specific biological pathways.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the butanone moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
- 3,3-DIMETHYL-1-(PHENYLSULFONYL)-2-BUTANONE OXIME
- 1-PHENYL-3-(PHENYLSULFONYL)-4-(TRIMETHYLSILYL)-1-BUTANONE
- 3,3-DIMETHYL-2-HYDRAZONOBUTYROPHENONE OXIME
Comparison: Compared to similar compounds, 3,3-DIMETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE stands out due to its unique combination of a piperazine ring and a butanone moiety. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)13-15(19)17-9-11-18(12-10-17)22(20,21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUXYGWTPLHHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{N-[(2,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4807806.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine hydrochloride](/img/structure/B4807821.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4807827.png)
![ETHYL 2-[6-CYCLOPROPYL-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE](/img/structure/B4807837.png)

![5-cyclohexyl-4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4807844.png)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B4807847.png)
![(3E)-5-(4-CHLOROPHENYL)-3-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE](/img/structure/B4807857.png)
![N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4807860.png)
![1-butyl-5-chloro-3,6-dimethyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4807868.png)
![methyl 2-chloro-5-({[(3,4-dichlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4807874.png)
![1-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B4807880.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4807901.png)
